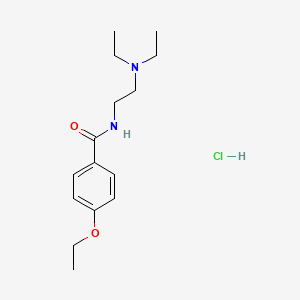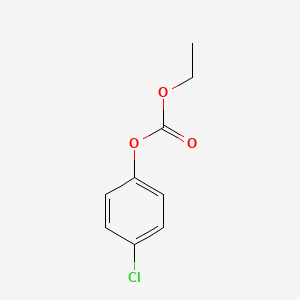![molecular formula C23H21N3 B11997849 N-[(E,2Z)-2-(1-ethyl-3-phenyl-1,3-dihydro-2H-benzimidazol-2-ylidene)ethylidene]aniline](/img/structure/B11997849.png)
N-[(E,2Z)-2-(1-ethyl-3-phenyl-1,3-dihydro-2H-benzimidazol-2-ylidene)ethylidene]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(E,2Z)-2-(1-éthyl-3-phényl-1,3-dihydro-2H-benzimidazol-2-ylidène)éthylidène]aniline: est un composé organique complexe qui appartient à la classe des dérivés du benzimidazole. Ce composé se caractérise par sa structure unique, qui comprend un système cyclique benzimidazole substitué par un groupe éthyle et un groupe phényle, ainsi qu'une partie aniline. La structure du composé confère des propriétés chimiques et physiques spécifiques qui le rendent intéressant dans divers domaines scientifiques.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de N-[(E,2Z)-2-(1-éthyl-3-phényl-1,3-dihydro-2H-benzimidazol-2-ylidène)éthylidène]aniline implique généralement des réactions organiques en plusieurs étapes. Une méthode courante consiste en la condensation de la 1-éthyl-3-phényl-1,3-dihydro-2H-benzimidazol-2-one avec de l'aniline dans des conditions spécifiques pour former le produit souhaité. La réaction est généralement réalisée en présence d'un catalyseur approprié et dans des conditions de température et de pression contrôlées pour garantir un rendement élevé et une pureté élevée.
Méthodes de production industrielle
Dans un contexte industriel, la production de ce composé peut impliquer des procédés par lots à grande échelle ou continus. Le choix de la méthode dépend de facteurs tels que le volume de production souhaité, les considérations de coût et les réglementations environnementales. La synthèse industrielle utilise souvent des conditions de réaction optimisées, y compris l'utilisation de catalyseurs à haut rendement et de techniques de purification avancées pour atteindre les spécifications du produit requises.
Analyse Des Réactions Chimiques
Types de réactions
N-[(E,2Z)-2-(1-éthyl-3-phényl-1,3-dihydro-2H-benzimidazol-2-ylidène)éthylidène]aniline: subit diverses réactions chimiques, notamment:
Oxydation: Le composé peut être oxydé en utilisant des agents oxydants forts pour former les produits oxydés correspondants.
Réduction: Des réactions de réduction peuvent être effectuées en utilisant des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Substitution: Le composé peut subir des réactions de substitution électrophile et nucléophile, selon les conditions de réaction et la nature des substituants.
Réactifs et conditions courants
Oxydation: Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction: Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont couramment utilisés.
Substitution: Des réactifs tels que les halogènes, les halogénures d'alkyle et les nucléophiles sont utilisés dans les réactions de substitution.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions de réaction spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut donner des dérivés du benzimidazole avec des groupes fonctionnels supplémentaires contenant de l'oxygène, tandis que la réduction peut produire des composés benzimidazoles entièrement réduits.
Applications de la recherche scientifique
N-[(E,2Z)-2-(1-éthyl-3-phényl-1,3-dihydro-2H-benzimidazol-2-ylidène)éthylidène]aniline: a une large gamme d'applications dans la recherche scientifique, notamment:
Chimie: Utilisé comme bloc de construction pour la synthèse de molécules organiques plus complexes.
Biologie: Investigé pour ses activités biologiques potentielles, y compris les propriétés antimicrobiennes et anticancéreuses.
Médecine: Exploré pour ses applications thérapeutiques potentielles, en particulier dans le développement de nouveaux médicaments.
Industrie: Utilisé dans la production de produits chimiques et de matériaux de spécialité avec des propriétés spécifiques.
Mécanisme d'action
Le mécanisme d'action de N-[(E,2Z)-2-(1-éthyl-3-phényl-1,3-dihydro-2H-benzimidazol-2-ylidène)éthylidène]aniline implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut exercer ses effets en se liant à des enzymes ou à des récepteurs, modulant ainsi leur activité. Les cibles moléculaires et les voies exactes impliquées dépendent de l'application spécifique et du système biologique étudié.
Applications De Recherche Scientifique
N-[(E,2Z)-2-(1-ethyl-3-phenyl-1,3-dihydro-2H-benzimidazol-2-ylidene)ethylidene]aniline: has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of N-[(E,2Z)-2-(1-ethyl-3-phenyl-1,3-dihydro-2H-benzimidazol-2-ylidene)ethylidene]aniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
N-[(E,2Z)-2-(1-éthyl-3-phényl-1,3-dihydro-2H-benzimidazol-2-ylidène)éthylidène]aniline: peut être comparé à d'autres dérivés du benzimidazole, tels que:
- 1-éthyl-3-phényl-1,3-dihydro-2H-benzimidazol-2-one
- 2-(1-éthyl-3-phényl-1,3-dihydro-2H-benzimidazol-2-ylidène)aniline
Ces composés partagent des caractéristiques structurelles similaires mais diffèrent par leurs substituants et groupes fonctionnels spécifiques, ce qui peut influencer leurs propriétés chimiques et biologiques. L'unicité de N-[(E,2Z)-2-(1-éthyl-3-phényl-1,3-dihydro-2H-benzimidazol-2-ylidène)éthylidène]aniline
Propriétés
Formule moléculaire |
C23H21N3 |
|---|---|
Poids moléculaire |
339.4 g/mol |
Nom IUPAC |
(2Z)-2-(1-ethyl-3-phenylbenzimidazol-2-ylidene)-N-phenylethanimine |
InChI |
InChI=1S/C23H21N3/c1-2-25-21-15-9-10-16-22(21)26(20-13-7-4-8-14-20)23(25)17-18-24-19-11-5-3-6-12-19/h3-18H,2H2,1H3/b23-17-,24-18? |
Clé InChI |
QECRDNRKWBIEHL-YZVCTNDASA-N |
SMILES isomérique |
CCN\1C2=CC=CC=C2N(/C1=C\C=NC3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canonique |
CCN1C2=CC=CC=C2N(C1=CC=NC3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[(E)-(2,3-dimethoxyphenyl)methylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11997777.png)
![N'-[(1E)-1-(3-bromophenyl)ethylidene]-2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11997780.png)


![n-(4-Methoxyphenyl)-3-[methyl(phenyl)amino]pyrrolidine-1-carboxamide](/img/structure/B11997792.png)
![Acetamide, N-[4-[[(5-nitro-2-furanyl)methyl]thio]phenyl]-](/img/structure/B11997800.png)
![4-{[(E)-(4-bromophenyl)methylidene]amino}-5-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11997806.png)




![Butyl 4-[[2-oxo-2-(pyridin-2-ylmethylamino)acetyl]amino]benzoate](/img/structure/B11997860.png)
![4-methyl-N-[2,2,2-trichloro-1-(2,5-dimethylanilino)ethyl]benzamide](/img/structure/B11997865.png)
![S-methyl N-[(2S)-2-chlorocyclohexyl]carbamothioate](/img/structure/B11997872.png)
